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molecular formula C11H9ClN2S B1305110 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine CAS No. 25935-62-0

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine

Cat. No. B1305110
M. Wt: 236.72 g/mol
InChI Key: MGGFMQJJHUULTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264605

Procedure details

6-Chloro-3-nitropyridine (54.5 grams), 4-chlorothiophenol (50.0 grams), and lithium hydroxide (12.5 grams) were mixed in about 500 ml. of DMF and stirred overnight (about 18 hours) at room temperature. The reaction mixture was poured into ice-water, filtered, and the separated product washed three times with water and air dried, yield, 100 grams.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][CH:13]=1.[OH-].[Li+]>CN(C=O)C>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([S:18][C:2]2[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)[N+](=O)[O-]
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
12.5 g
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the separated product washed three times with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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